

Physical and chemical properties of Oplopanone

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Compound of Interest

Compound Name: *Oplopanon*

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Oplopanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oplopanone is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene units.^[1] It is primarily isolated from plants of the Asteraceae family and has been identified in species such as *Oplopanax elatus*, *Raulinoa echinata*, and *Disynaphia multicrenulata*.^{[1][2]} Characterized by a complex bicyclic structure, **Oplopanone** has garnered significant interest within the scientific community for its potential biological activities, including anti-inflammatory, antimicrobial, anti-plasmodial, and cytotoxic effects.^{[1][2]} This technical guide provides an in-depth overview of the physical and chemical properties of **Oplopanone**, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Oplopanone's physical and chemical characteristics are summarized in the tables below. It is typically described as a powder and has been noted to have a moderate solubility in organic solvents.^[1] There are some discrepancies in the reported melting point, which may be attributable to variations in purity or experimental conditions.

Table 1: General and Physical Properties of **Oplopanone**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O ₂	[3]
Molecular Weight	238.37 g/mol	[3]
Appearance	Powder	[1]
Melting Point	88 - 100 °C	[4]
Boiling Point	336.7 ± 25.0 °C (Predicted)	[3]
Density	0.995 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	14.88 ± 0.60 (Predicted)	[3]

Table 2: Chromatographic and Spectroscopic Data of **Oplopanone**

Data Type	Key Features and Values	Source(s)
¹ H-NMR	Data available, used for structural elucidation.	[3]
¹³ C-NMR	Data available, used for structural elucidation.	[3]
Infrared (IR) Spectroscopy	Characteristic absorptions for C=O (ketone) and O-H (hydroxyl) groups are expected. The region of ~1700-1725 cm ⁻¹ is characteristic for the C=O stretching vibration in ketones.	[4]
Mass Spectrometry (MS)	Molecular ion peak [M] ⁺ at m/z 238. Fragmentation patterns provide structural information.	[5]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Oplopanone**.

Isolation and Purification

While a specific, detailed protocol for the isolation of **Oplopanone** is not readily available in the public domain, a general procedure based on the extraction of sesquiterpenoids from plant material can be followed. **Oplopanone** has been isolated from the stems of *Oplopanax elatus*.

[6][7][8]

General Protocol for Isolation:

- **Extraction:** The dried and powdered plant material (e.g., stems of *Oplopanax elatus*) is subjected to solvent extraction, typically using a non-polar solvent like hexane or a solvent of intermediate polarity like ethyl acetate, to extract the sesquiterpenoids.
- **Fractionation:** The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate mixtures) is employed to separate the components of the extract.
- **Purification:** Fractions containing **Oplopanone**, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure **Oplopanone**.

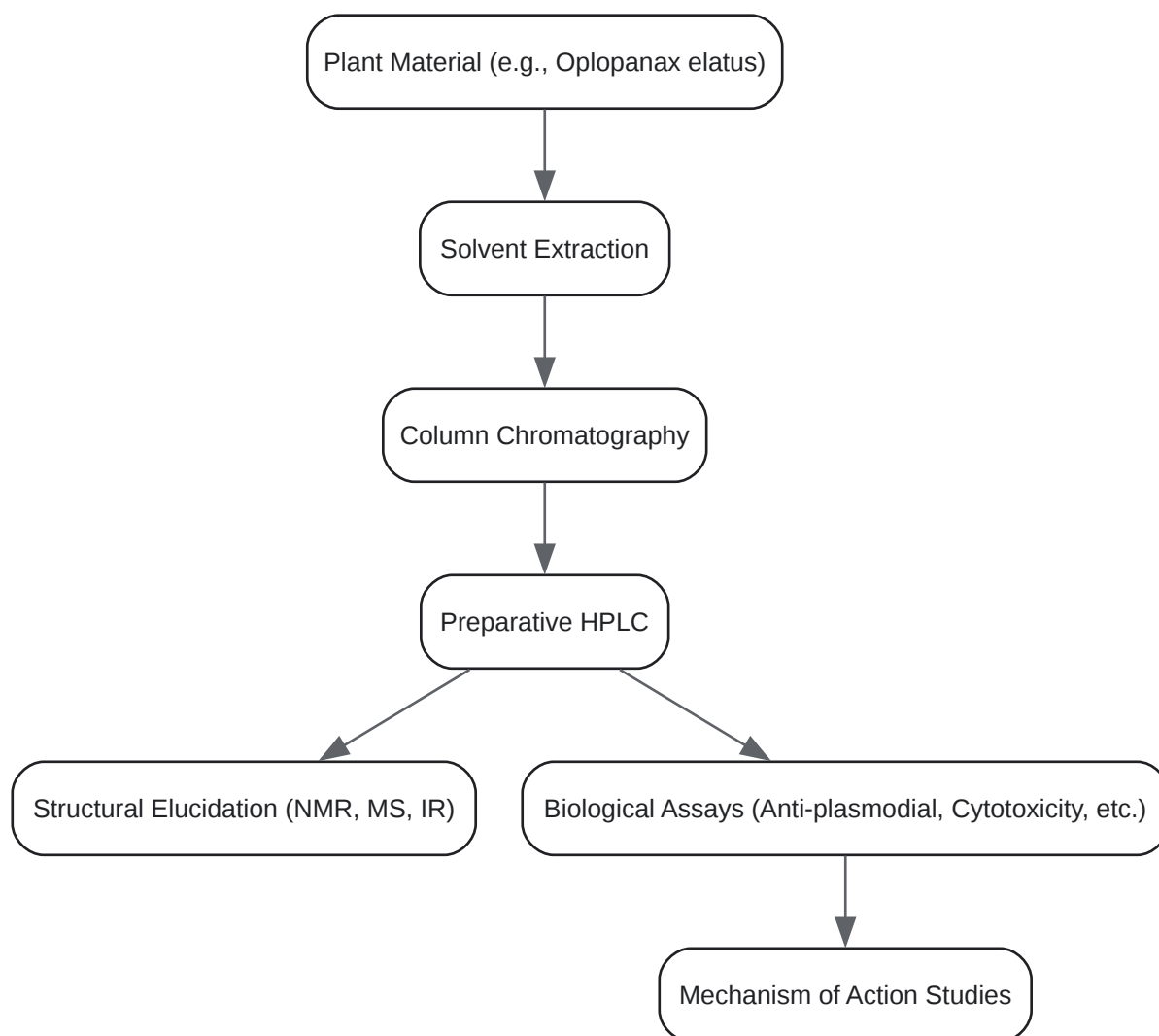


Figure 1: General Workflow for Oplopanone Research

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Figure 1: General Workflow for **Oplopanone** Research

Total Synthesis

The total synthesis of dl-**oplopanone** has been reported, demonstrating the feasibility of its chemical synthesis.[9] These synthetic routes provide a means to produce **Oplopanone** and its analogs for further biological evaluation, overcoming the limitations of natural abundance. The detailed multi-step synthesis is beyond the scope of this guide but can be found in the cited literature.

Biological Assays

Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is used to determine the efficacy of **Oplopanone** against *Plasmodium falciparum*, the parasite responsible for malaria.[\[3\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Parasite Culture:** *P. falciparum* is cultured in human erythrocytes in a suitable culture medium.
- **Drug Preparation:** A stock solution of **Oplopanone** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
- **Assay Setup:** In a 96-well plate, the parasite culture is incubated with the different concentrations of **Oplopanone**. Control wells with untreated parasites and parasites treated with a known antimalarial drug are also included.
- **Incubation:** The plate is incubated for a defined period (e.g., 72 hours) under conditions suitable for parasite growth.
- **Lysis and Staining:** A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
- **Fluorescence Measurement:** The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus to the number of viable parasites.
- **Data Analysis:** The 50% inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of parasite growth inhibition against the concentration of **Oplopanone**.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of **Oplopanone** on mammalian cell lines to determine its therapeutic index.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Cell Culture:** A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.
- **Compound Treatment:** The cells are treated with various concentrations of **Oplopanone**. Control wells with untreated cells are included.

- Incubation: The plate is incubated for a specific duration (e.g., 24-48 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Biological Activities and Signaling Pathways

Oplopanone has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Activity

Sesquiterpenoids, including **Oplopanone**, are known to possess anti-inflammatory properties.
[2][5][18] The primary mechanism of action is believed to be the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][18] By inhibiting these pathways, sesquiterpenoids can reduce the production of inflammatory mediators like cytokines and chemokines.[5]

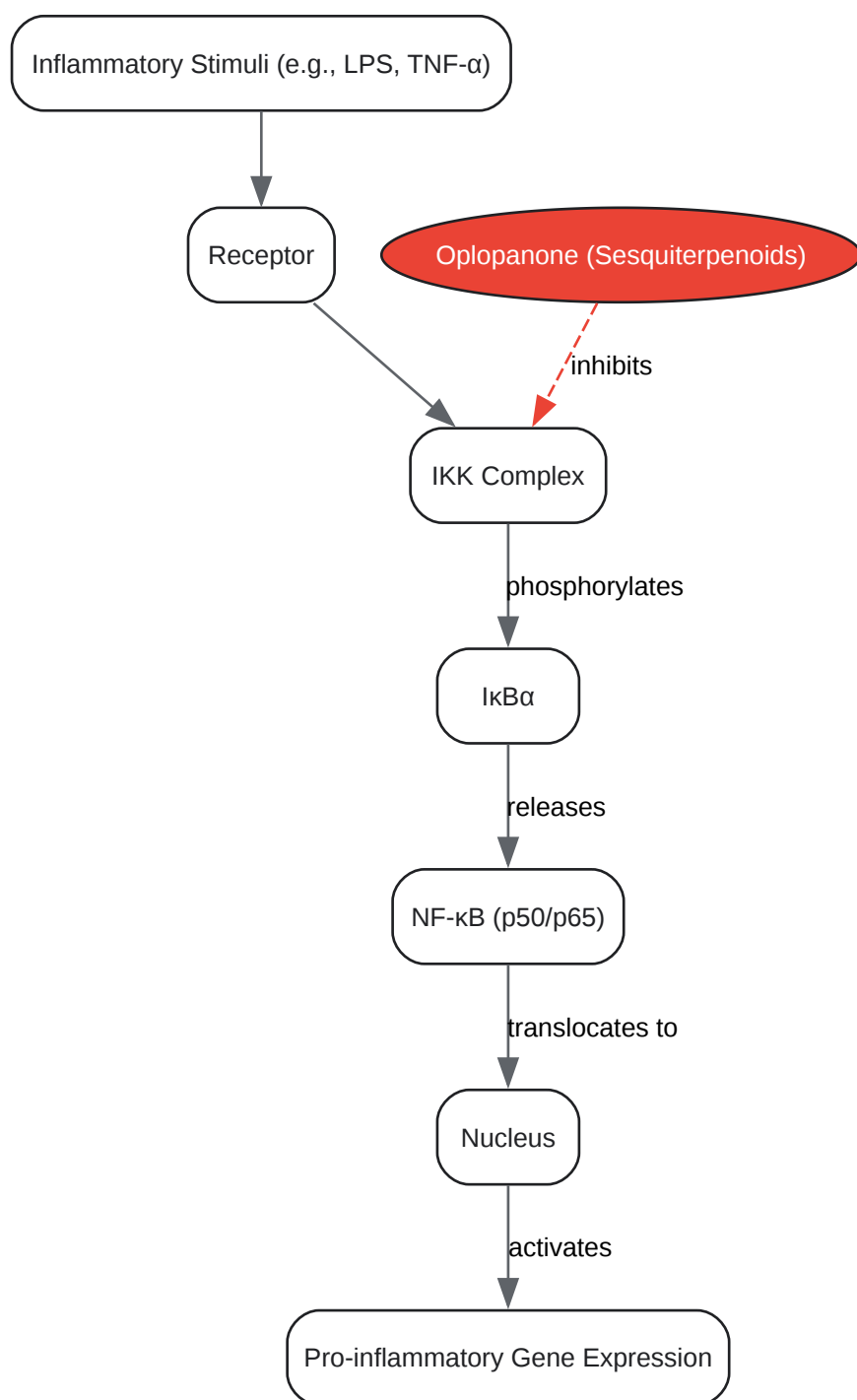


Figure 2: Simplified NF-κB Signaling Pathway and Inhibition by Sesquiterpenoids

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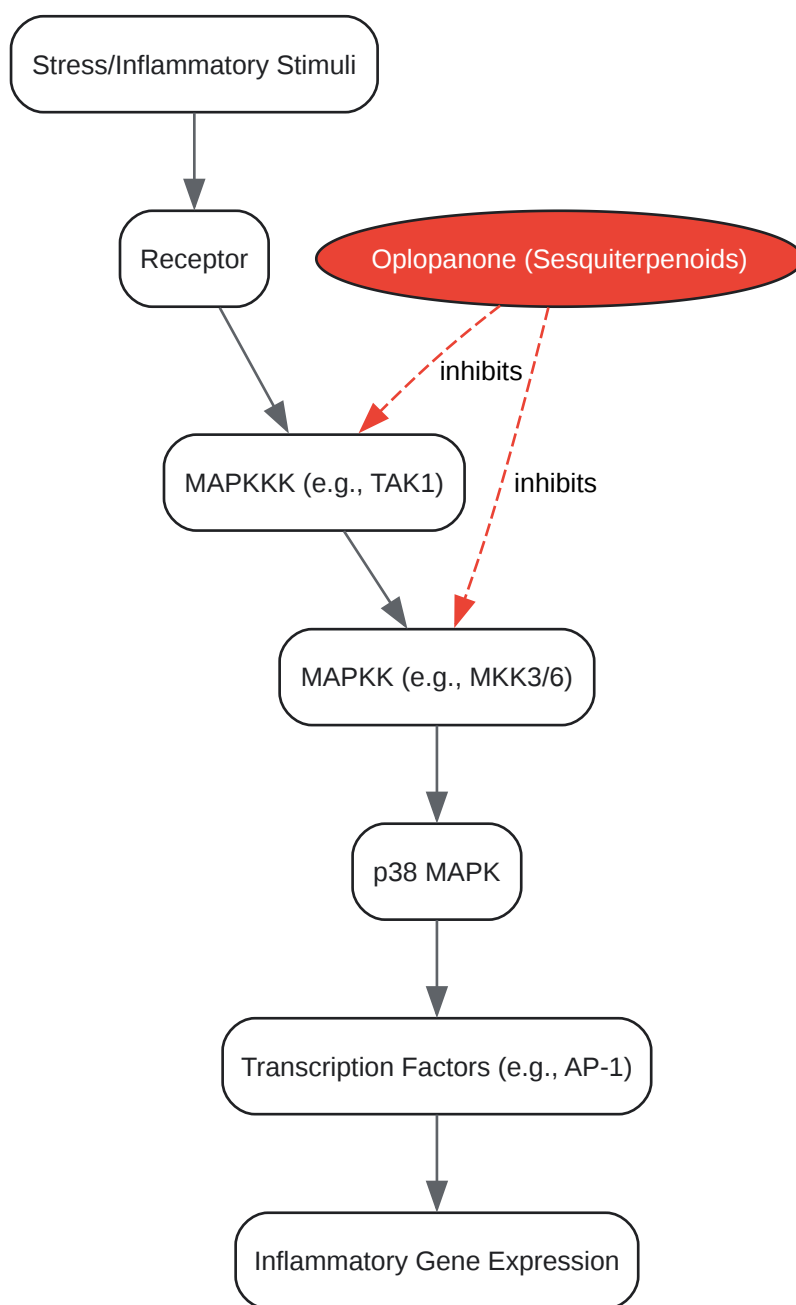


Figure 3: Simplified MAPK Signaling Pathway and Inhibition by Sesquiterpenoids

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Figure 3: Simplified MAPK Signaling Pathway and Inhibition by Sesquiterpenoids

Antimicrobial Activity

The antimicrobial effects of sesquiterpenoids are thought to arise from their ability to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and cell death.[19] They may also interfere with essential cellular processes within the microbe.

Anti-plasmodial and Cytotoxic Activities

Oplopanone has demonstrated noteworthy activity against *Plasmodium falciparum*, the parasite that causes malaria.[2] Its cytotoxic effects against various cancer cell lines have also been reported, suggesting its potential as an anticancer agent.[16] The exact mechanisms for these activities are still under investigation but are likely related to the induction of apoptosis and inhibition of cell proliferation.

Conclusion

Oplopanone is a promising natural product with a diverse range of biological activities. Its physical and chemical properties are well-characterized, and established protocols are available for its biological evaluation. Further research into its specific molecular targets and mechanisms of action, as well as its in vivo efficacy and safety, is warranted to fully explore its therapeutic potential. The total synthesis of **Oplopanone** opens up avenues for the creation of novel analogs with improved potency and pharmacokinetic properties, paving the way for future drug development efforts.

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